In-Depth Technical Guide to 2,6-Dimethyl-3-nitroaniline
In-Depth Technical Guide to 2,6-Dimethyl-3-nitroaniline
CAS Number: 67083-28-7
This technical guide provides a comprehensive overview of 2,6-dimethyl-3-nitroaniline, a specialty chemical with applications in scientific research. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
2,6-Dimethyl-3-nitroaniline is an aromatic amine with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] While specific experimental data for all physical properties of this particular isomer are not widely published, the following table summarizes its key identifiers and known characteristics. For comparative purposes, data for the related compound, 3-nitroaniline, are also included.
| Property | Value (2,6-Dimethyl-3-nitroaniline) | Value (3-Nitroaniline - for comparison) |
| CAS Number | 67083-28-7[1] | 99-09-2 |
| Molecular Formula | C₈H₁₀N₂O₂[1] | C₆H₆N₂O₂ |
| Molecular Weight | 166.18 g/mol [1] | 138.12 g/mol [2] |
| Appearance | - | Yellow crystalline powder[2][3] |
| Melting Point | - | 112-114 °C[2][3] |
| Boiling Point | - | 306 °C[2][3] |
| Solubility | - | Very slightly soluble in water; soluble in ethanol, ether, and methanol.[2][3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place[4] | Room temperature, below 30°C[2][3] |
Synthesis Protocols
A common strategy to achieve specific nitration involves the protection of the amino group, followed by nitration and deprotection. Below is a proposed experimental protocol adapted from the synthesis of related nitroaniline compounds.
Workflow for the Synthesis of 2,6-Dimethyl-3-nitroaniline
Caption: Proposed workflow for the synthesis of 2,6-Dimethyl-3-nitroaniline.
Detailed Experimental Protocol (Proposed)
Step 1: Acetylation of 2,6-Dimethylaniline
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In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified period to ensure complete reaction.
-
After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-2,6-dimethylaniline.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-2,6-dimethylaniline
This protocol is adapted from the synthesis of N-acetyl-2,6-dimethyl-3-nitroaniline.[5]
-
To a mixture of the N-acetyl-2,6-dimethylaniline (0.18 mole) and acetic acid (0.70 mole), gradually add concentrated sulfuric acid (0.50 mole) with stirring under ice-cooling.[5]
-
Slowly add fuming nitric acid (0.24 mole) to the mixture, ensuring the reaction temperature does not exceed 10°C.[5]
-
Allow the reaction mixture to return to room temperature and stir for 2 hours.[5]
-
Pour the mixture onto ice to precipitate the N-acetyl-2,6-dimethyl-3-nitroaniline.[5]
-
Collect the crystalline precipitate by filtration and recrystallize from ethanol.[5]
Step 3: Hydrolysis of N-acetyl-2,6-dimethyl-3-nitroaniline
-
Suspend the N-acetyl-2,6-dimethyl-3-nitroaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 2,6-dimethyl-3-nitroaniline.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Analytical Methodologies
The analysis of 2,6-dimethyl-3-nitroaniline can be performed using standard chromatographic techniques. While specific methods for this isomer are not widely published, the following provides a general framework based on the analysis of related aniline derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of aniline derivatives.[6]
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 and extract with an organic solvent like methylene chloride or chloroform.[6]
-
Solid Phase Extraction (SPE): Can be used as an alternative to LLE for sample cleanup and concentration.
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to elute the analytes.[7]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of nitroanilines, which can be thermolabile.[8]
Sample Preparation:
-
Samples can be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered before injection.
-
For environmental water samples, on-line or off-line SPE can be used for pre-concentration.[8]
HPLC Parameters (General):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[9]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 227 nm for 3-nitroaniline).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound. While a specific spectrum for 2,6-dimethyl-3-nitroaniline is not available in the search results, one can predict the expected signals in the ¹H NMR spectrum based on its structure.
Applications and Biological Activity
Applications in Research
Biological Activity
There is no specific information available in the search results regarding the biological activity or signaling pathways associated with 2,6-dimethyl-3-nitroaniline. However, many nitroaromatic compounds are known to have biological activity, often related to their enzymatic reduction to form reactive radical species.[11] The un-nitrated parent compound, 2,6-dimethylaniline, has been shown to have tumor-promoting activity in the nasal cavity of rats.[12] It is important to note that the addition of a nitro group can significantly alter the biological properties of a molecule.
Safety Information
Detailed safety data for 2,6-dimethyl-3-nitroaniline is not widely available. However, based on the data for related nitroaniline compounds, it should be handled with care. Nitroanilines are generally considered toxic and harmful.
General Hazards of Nitroanilines:
-
Toxicity: Can be toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.
Recommended Safety Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 4. 67083-28-7|2,6-Dimethyl-3-nitroaniline|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 12. Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
